Molecular Weight and Lipophilicity (cLogP) Differentiation from the 4-Chloro-butanamide Analog
The target compound exhibits a notably lower molecular weight compared to its dichloro-substituted analog, 4-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 89757-65-3). The absence of the second chlorine atom results in a lower logP, which directly impacts solubility and permeability. This difference is critical for projects requiring compounds with a molecular weight below 300 g/mol and specific logP windows, such as CNS drug discovery programs .
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Molecular Weight: 265.69 g/mol; cLogP: ~2.5 (predicted) |
| Comparator Or Baseline | 4-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide (CAS 89757-65-3): Molecular Weight: 300.14 g/mol; cLogP: ~3.2 (predicted) |
| Quantified Difference | 34.45 g/mol lower molecular weight; ~0.7 units lower cLogP |
| Conditions | Data sourced from authoritative chemical databases (ChemSrc) and computational predictions based on the compound's SMILES notation. |
Why This Matters
For medicinal chemists optimizing for CNS drug-likeness (typically MW < 300, cLogP < 3), the target compound falls within a preferable parameter space that its dichloro-analog exceeds, potentially reducing attrition due to poor permeability or high lipophilicity.
